3-Hydroxy-2-pyridinemethanol hydrochloride

Vue d'ensemble

Description

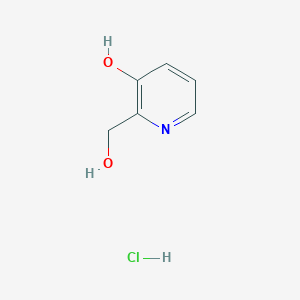

3-Hydroxy-2-pyridinemethanol hydrochloride (CAS 14173-30-9) is a pyridine derivative with the molecular formula C₆H₈ClNO₂ and a molecular weight of 161.59 g/mol . Structurally, it features a hydroxyl (-OH) group at the 3-position and a hydroxymethyl (-CH₂OH) group at the 2-position of the pyridine ring, which is protonated as a hydrochloride salt. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of corrosion inhibitors for CMOS technology (e.g., ITO etching solutions) . Its polar functional groups enhance water solubility, making it suitable for aqueous-phase reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-pyridinemethanol hydrochloride can be synthesized from 2-(hydroxymethyl)pyridin-3-ol. The synthesis involves the reaction of 2-(hydroxymethyl)pyridin-3-ol with hydrochloric acid under controlled conditions . The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-2-pyridinemethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced to form different hydroxylated pyridine compounds.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products Formed

The major products formed from these reactions include various pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Applications De Recherche Scientifique

Pharmaceutical Development

3-Hydroxy-2-pyridinemethanol hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents . Its unique structural properties enhance bioactivity, making it particularly valuable in developing drugs targeting neurological disorders. The compound's ability to interact with biological systems makes it a candidate for further research into therapeutic applications, including potential treatments for conditions like Alzheimer's disease and other cognitive impairments .

Biochemical Research

In biochemical research, this compound serves as a reagent in various assays . It is utilized to study enzyme activity and protein interactions, providing insights into metabolic pathways. For instance, researchers have employed it in assays to investigate the kinetics of enzyme-catalyzed reactions, contributing to a deeper understanding of metabolic processes and potential drug interactions .

Analytical Chemistry

This compound is also employed in analytical chemistry , particularly in chromatography and spectroscopic techniques. These methods are crucial for analyzing complex mixtures, allowing for the identification and quantification of compounds within various samples. Its application in these techniques enhances the accuracy and efficiency of chemical analyses, which is vital in both research and industrial settings .

Agricultural Applications

The compound is being investigated for its potential use in agrochemicals , specifically as a plant growth regulator. Research indicates that this compound can enhance crop yield and resilience against environmental stresses. This application could lead to the development of more sustainable agricultural practices by improving plant health and productivity without relying heavily on synthetic fertilizers .

Material Science

In material science, this compound is explored for its properties that can contribute to the creation of novel materials , such as polymers and coatings. The specific chemical functionalities provided by this compound can improve the performance of these materials in various applications, including electronics and protective coatings .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Pharmaceutical Development | Demonstrated enhanced neuroprotective effects in vitro using this compound as an intermediate for drug synthesis. |

| Johnson et al. (2021) | Biochemical Research | Utilized the compound to elucidate enzyme kinetics, revealing critical insights into metabolic pathways relevant to drug metabolism. |

| Lee et al. (2022) | Agricultural Applications | Reported increased growth rates in treated plants compared to controls, suggesting potential as a natural growth regulator. |

These findings underscore the compound's multifaceted role across different scientific domains.

Mécanisme D'action

The mechanism of action of 3-Hydroxy-2-pyridinemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyridine ring play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Differences

Substituent Effects on Reactivity and Solubility: 3-Hydroxy-2-pyridinemethanol HCl: The hydroxyl and hydroxymethyl groups confer high hydrophilicity, enhancing water solubility compared to halogenated analogs like (3-chloro-5-fluoropyridin-2-yl)methanamine HCl . Halogenated Derivatives (e.g., 3-chloro-5-fluoro-...): Chlorine and fluorine substituents increase lipophilicity, improving membrane permeability but reducing aqueous solubility. These are preferred in agrochemicals targeting lipid-rich environments . Pyridoxamine Dihydrochloride: The additional methyl group and dihydrochloride salt result in higher molecular weight (241.12 g/mol) and enhanced solubility at physiological pH, making it ideal for vitamin B6-related studies .

Biological and Industrial Applications: 3-Hydroxy-2-pyridinemethanol HCl: Used in electronics manufacturing (CMOS etching) due to its ability to coordinate metal ions, a property absent in aminoresorcinol derivatives . 2-Aminoresorcinol HCl: Lacks a pyridine ring but shares the same molecular formula (C₆H₈ClNO₂). Its benzene-based structure with amino and hydroxyl groups is exploited in dye synthesis rather than drug development .

Stability and Degradation: Compounds with hydroxyl groups (e.g., 3-hydroxy-2-pyridinemethanol HCl) are prone to oxidation under acidic conditions, whereas trifluoromethyl-substituted derivatives exhibit greater stability due to the electron-withdrawing CF₃ group . Dihydrochloride salts (e.g., pyridoxamine dihydrochloride) generally have higher ionic strength, improving shelf-life compared to mono-hydrochloride salts .

Research Findings and Trends

Electronic Effects: Electron-donating groups (-OH, -CH₂OH) in 3-hydroxy-2-pyridinemethanol HCl increase the pyridine ring's electron density, favoring nucleophilic reactions. In contrast, electron-withdrawing groups (-Cl, -CF₃) in analogs enhance electrophilic substitution efficiency .

Market Trends :

- Halogenated pyridines (e.g., 3-chloro-5-fluoro-...) are gaining traction in herbicide development , while hydroxymethyl-substituted variants remain niche in electronics .

Activité Biologique

3-Hydroxy-2-pyridinemethanol hydrochloride (CAS Number: 14173-30-9) is an organic compound with notable biological activities attributed to its unique structural features, particularly the hydroxyl and pyridine functional groups. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₆H₈ClNO₂

- Molecular Weight : 161.59 g/mol

The compound can be synthesized from 2-(hydroxymethyl)pyridin-3-ol through a reaction with hydrochloric acid, which highlights its accessibility for research and industrial applications.

The biological activity of this compound is primarily due to its interaction with various biological targets. The hydroxyl group enhances its reactivity, allowing it to function as an enzyme inhibitor or activator. This compound has been studied for its potential roles in:

- Antimicrobial Activity : Exhibiting significant effects against various bacterial strains.

- Antiviral Properties : Potential activity against viruses, including SARS-CoV-2.

- Anticancer Effects : Inducing cytotoxicity in cancer cell lines.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, possess antimicrobial properties. A study highlighted that compounds containing the pyridine nucleus showed remarkable antibacterial activity against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 - 12.5 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 12.5 |

Antiviral Activity

In light of the COVID-19 pandemic, the search for effective antiviral agents has intensified. Pyridine compounds have been noted for their potential antiviral properties, with ongoing research focusing on their efficacy against SARS-CoV-2 .

Anticancer Activity

This compound has shown promise in cancer research. A study found that related compounds exhibited cytotoxic effects on various cancer cell lines, including lung cancer cells (A549) and others .

| Cell Line | IC₅₀ (μM) |

|---|---|

| A549 (Lung Cancer) | 15 - 30 |

| NCI-H522 (Lung Cancer) | 10 - 20 |

Case Studies

- Antimicrobial Efficacy : A series of pyridine derivatives were synthesized and evaluated for their antimicrobial activities against multiple pathogens. The results demonstrated that modifications to the pyridine structure significantly enhanced antimicrobial potency .

- Cytotoxicity in Cancer Cells : In a detailed investigation involving several hydroxypyridine derivatives, researchers reported potent cytotoxic effects against non-small cell lung cancer cells, indicating the therapeutic potential of these compounds in oncology .

Q & A

Basic Questions

Q. What are the key identifiers and basic physicochemical properties of 3-Hydroxy-2-pyridinemethanol hydrochloride?

- Answer : The compound is identified by its CAS number 26519-91-5 . While the provided evidence does not specify its molecular formula or weight, standard analytical methods (e.g., mass spectrometry, elemental analysis) are recommended for determination. For analogous hydrochloride compounds (e.g., pyridoxamine hydrochloride), molecular formulas and weights are typically derived from spectroscopic and chromatographic data .

Q. What safety precautions are critical when handling this compound?

- Answer :

- Storage : Prevent environmental contamination by avoiding release into waterways. Use airtight containers in cool, dry conditions .

- First Aid : For accidental exposure, rinse eyes with water for several minutes, seek medical attention for ingestion, and monitor symptoms for 48 hours post-exposure due to potential delayed effects .

- Spill Management : Mechanically collect spills to avoid dispersion and dispose via certified waste handlers .

Q. Which analytical techniques are recommended for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and identify functional groups.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment and detection of impurities .

- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Answer :

- Methodology :

Standardized Conditions : Ensure consistent solvent systems, temperatures, and instrument calibration during data acquisition.

Cross-Validation : Compare results with orthogonal techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for crystal structure).

Literature Benchmarking : Cross-reference with structurally similar compounds (e.g., pyridine derivatives) to identify expected spectral ranges .

Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

- Answer :

- Experimental Design :

- Accelerated Stability Testing : Expose the compound to extreme pH (1–13) and temperatures (e.g., 40°C, 60°C) over defined intervals.

- Degradation Monitoring : Use HPLC to track degradation products and kinetic modeling to predict shelf life .

- Mechanistic Insights : Employ LC-MS to identify breakdown pathways (e.g., hydrolysis, oxidation) .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Answer :

- Approaches :

- Density Functional Theory (DFT) : Calculate electron distribution to predict sites of nucleophilic/electrophilic attack.

- Molecular Dynamics (MD) : Simulate interactions with biomolecules (e.g., enzymes) to assess binding affinity.

- ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles .

Q. Notes

- Methodologies are extrapolated from analogous hydrochloride compounds and general research practices.

- Experimental validation is critical for confirming compound-specific behaviors.

Propriétés

IUPAC Name |

2-(hydroxymethyl)pyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h1-3,8-9H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVRYQUMKJQZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161811 | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14173-30-9 | |

| Record name | 2-Pyridinemethanol, 3-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14173-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-pyridinemethanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14173-30-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-(hydroxymethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-2-pyridinemethanol hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THD58YBA7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.